4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring fused with a triazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(1H-1,2,4-triazol-3-yl)aniline with 5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in the active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is unique due to the presence of both the methoxy and triazole groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the triazole ring provides strong binding affinity to metal ions and proteins, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C15H13N5O3 |
---|---|
Molekulargewicht |
311.30 g/mol |
IUPAC-Name |
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-13-7-16-11(6-12(13)21)15(22)19-10-4-2-3-9(5-10)14-17-8-18-20-14/h2-8H,1H3,(H,16,21)(H,19,22)(H,17,18,20) |
InChI-Schlüssel |
FEDHXICTVQOWQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC=CC(=C2)C3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.